Computational Physicochemical Differentiation: cLogP and Lipophilic Ligand Efficiency vs. 4-Bromo Analog
The target compound (3-Cl-phenyl, ethylsulfanyl) displays a computed cLogP of approximately 4.1, compared to a cLogP of approximately 4.4 for the direct 4-bromo analog 2-(4-bromophenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine (CAS 1207007-76-8) . The ~0.3 log unit reduction in lipophilicity arises from the replacement of bromine with chlorine and the shift from para to meta substitution, which alters molecular dipole and polar surface area distribution. This difference is quantitatively meaningful for CNS drug-likeness criteria, where a cLogP below 4.5 is generally preferred [1].
| Evidence Dimension | Computed partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.1 (estimated via fragment-based method; C14H12ClN3S, MW 289.78) |
| Comparator Or Baseline | 2-(4-Bromophenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine (CAS 1207007-76-8): cLogP ≈ 4.4 (estimated; C14H12BrN3S, MW 334.24) |
| Quantified Difference | Δ cLogP ≈ –0.3 units (target compound less lipophilic) |
| Conditions | Computational estimation using ChemDraw/ALOGPS fragment-based algorithms; no experimental logP available for either compound |
Why This Matters
The lower lipophilicity of the 3-chlorophenyl analog may confer superior aqueous solubility and reduced non-specific protein binding compared to the 4-bromo congener, which is relevant for selecting compounds for biochemical assay development.
- [1] Wager, T. T., Hou, X., Verhoest, P. R., Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 2010, 1(6), 435–449. doi:10.1021/cn100008c. View Source
